molecular formula C7H9N3O B2356773 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1849407-91-5

1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2356773
CAS No.: 1849407-91-5
M. Wt: 151.169
InChI Key: JHAVGSJOKWLAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyethyl group at the first position, a methyl group at the third position, and a cyano group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with ethylene oxide in the presence of a base, such as potassium carbonate, to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile.

    Reduction: 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with the cyano group at the fifth position.

    1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.

    1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

Uniqueness: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both a hydroxyethyl and a cyano group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVGSJOKWLAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.